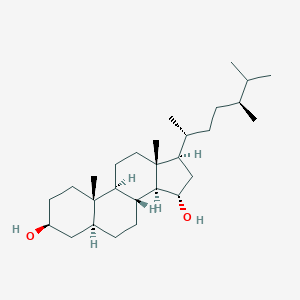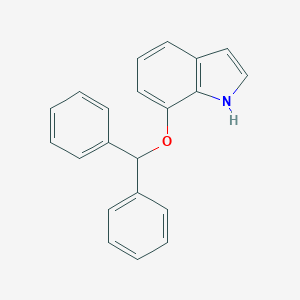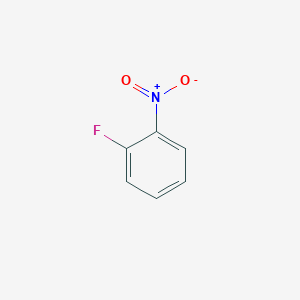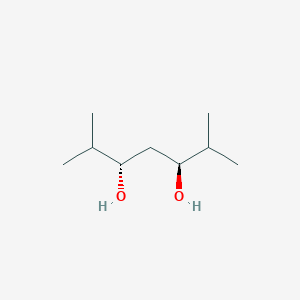
(3S,5S)-2,6-Dimethyl-3,5-heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-2,6-Dimethyl-3,5-heptanediol is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and the food industry. This compound is also known as menthol diol, and it is a derivative of menthol, which is a naturally occurring compound found in several plant species.
Mecanismo De Acción
The mechanism of action of (3S,5S)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors and ion channels in the body. For example, it has been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain. It also modulates the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability and anxiety.
Efectos Bioquímicos Y Fisiológicos
(3S,5S)-2,6-Dimethyl-3,5-heptanediol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in immune cells. It also induces apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that it reduces airway inflammation and hyperresponsiveness in animal models of asthma and COPD. It also has anxiolytic and sedative effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S,5S)-2,6-Dimethyl-3,5-heptanediol is its chiral nature, which makes it a useful tool for studying enantioselective processes in chemistry and biology. It is also readily available and relatively inexpensive, which makes it a convenient starting material for the synthesis of other compounds. However, its low solubility in water and some organic solvents can limit its use in certain experiments. Its potential toxicity and side effects also need to be carefully evaluated before using it in any experiments.
Direcciones Futuras
There are several future directions for research on (3S,5S)-2,6-Dimethyl-3,5-heptanediol. One area of interest is the development of new synthetic methods that can improve the yield and enantiomeric excess of the product. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. This could lead to the development of new drugs that target these pathways. Additionally, more studies are needed to evaluate its safety and efficacy in humans, particularly in the treatment of respiratory disorders and cancer. Finally, its potential applications in other fields, such as agriculture and environmental science, should be explored.
Métodos De Síntesis
The synthesis of (3S,5S)-2,6-Dimethyl-3,5-heptanediol involves the reduction of the corresponding ketone, which is obtained from the oxidation of menthol. The reduction reaction is typically carried out using a chiral catalyst, such as borane or lithium aluminum hydride, to obtain the desired enantiomer. The yield and enantiomeric excess of the product depend on the choice of catalyst, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
(3S,5S)-2,6-Dimethyl-3,5-heptanediol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It also has potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilatory effects. In the cosmetic industry, it is used as a fragrance and flavoring agent in various products, such as perfumes, lotions, and shampoos. In the food industry, it is used as a flavoring agent in chewing gum, candy, and other confectionery products.
Propiedades
Número CAS |
125873-95-2 |
|---|---|
Nombre del producto |
(3S,5S)-2,6-Dimethyl-3,5-heptanediol |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
(3S,5S)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
CPHZAYIWNZNICS-IUCAKERBSA-N |
SMILES isomérico |
CC(C)[C@H](C[C@@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
SMILES canónico |
CC(C)C(CC(C(C)C)O)O |
Sinónimos |
(3S,5S)-2,6-Dimethyl-3,5-heptanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)


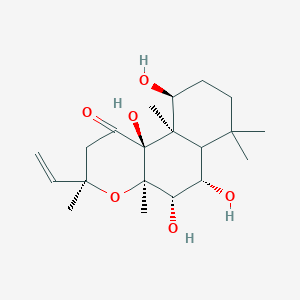
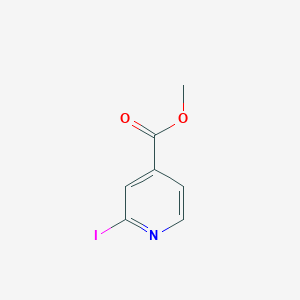
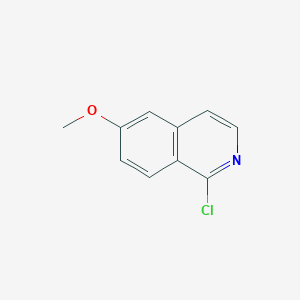

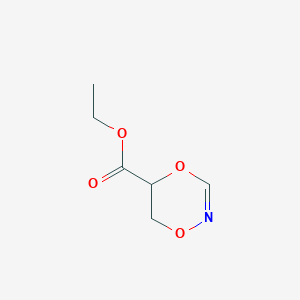
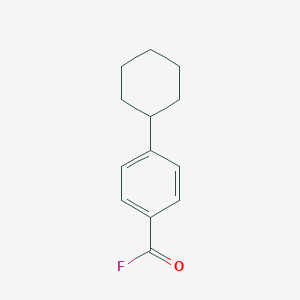
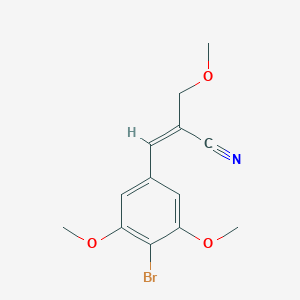
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
